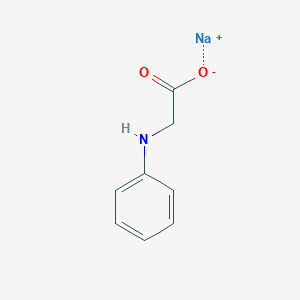
Sodium N-phenylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-phenylglycinate, also known as this compound, is a compound with the chemical formula C8H8NNaO2. It is characterized by the presence of a phenyl group attached to the nitrogen atom of glycine, making it a unique derivative of glycine. This compound appears as a white crystalline solid and is highly soluble in water, forming a clear solution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-phenylglycinate can be achieved through several methods. One common approach involves the reaction of N-phenylglycine with a base such as sodium hydroxide. The reaction typically proceeds as follows:
- Dissolve N-phenylglycine in water.
- Add sodium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting solution to remove any impurities.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize energy consumption and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-phenylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-phenylglycine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylglycine oxide, while substitution reactions can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Chemistry
- Reagent in Organic Synthesis : Sodium N-phenylglycinate serves as a valuable reagent in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions such as oxidation and substitution.
- Building Block : It is utilized as a building block for synthesizing pharmaceuticals and agrochemicals due to its unique structural properties .
2. Biology
- Biological Activity : The compound exhibits potential anti-inflammatory properties by modulating key biological pathways. Notably, it has been shown to inhibit the expression of pro-inflammatory cytokines through the nuclear factor kappa B (NF-κB) pathway .
- Anticonvulsant Effects : Research indicates that derivatives of this compound can modulate ion channels involved in neuronal excitability, particularly targeting TRPV1 channels, which are crucial for pain perception and seizure activity .
3. Medicine
- Therapeutic Potential : Ongoing studies are exploring its application in treating inflammatory diseases and neurological disorders. Its favorable absorption and distribution characteristics make it a candidate for further development in pain management therapies .
- Analgesic Effects : In animal models, this compound has demonstrated significant analgesic properties, reducing nociceptive responses through antagonism of TRPV1 channels .
Case Studies
Several studies have highlighted the efficacy and potential applications of this compound:
1. Anticonvulsant Activity Study
- A study demonstrated that derivatives of phenylglycine exhibited significant anticonvulsant effects in various seizure models (e.g., maximal electroshock tests), indicating their potential for reducing seizure frequency without impairing motor coordination .
2. Pain Model Research
Mecanismo De Acción
The mechanism of action of Sodium N-phenylglycinate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the expression of pro-inflammatory cytokines by modulating the nuclear factor kappa B (NF-κB) pathway . Additionally, it can interact with glycine receptors and transporters, influencing cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the sodium salt component.
Glycine: The parent compound without the phenyl group.
N-Phenylalanine: Contains a phenyl group but differs in the amino acid backbone.
Uniqueness
Sodium N-phenylglycinate is unique due to its combination of a phenyl group and a sodium salt, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
10265-69-7 |
|---|---|
Fórmula molecular |
C8H8NNaO2 |
Peso molecular |
173.14 g/mol |
Nombre IUPAC |
sodium;2-anilinoacetate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
YEMGQZDWLLBIEY-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES isomérico |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)NCC(=O)[O-].[Na+] |
Key on ui other cas no. |
10265-69-7 |
Números CAS relacionados |
103-01-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















